

# PF-06795071: A Comparative Analysis of its Selectivity Profile Against Other Serine Hydrolases

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Compound of Interest		
Compound Name:	PF-06795071	
Cat. No.:	B12423201	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **PF-06795071**, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), against a panel of other human serine hydrolases. The data presented is intended to assist researchers in evaluating the suitability of **PF-06795071** for their specific research applications and to provide a clear, objective comparison with other potential off-targets within the serine hydrolase superfamily.

#### **Executive Summary**

**PF-06795071** is a novel carbamate inhibitor that demonstrates exceptional potency for MAGL with an IC50 of 3 nM. A comprehensive selectivity screen against a panel of human serine hydrolases revealed a remarkably clean off-target profile. Notably, **PF-06795071** exhibits over 1000-fold selectivity for MAGL over the closely related fatty acid amide hydrolase (FAAH). The primary off-target identified was carboxylesterase 1 (CES1), which showed 80% inhibition at a concentration of 10  $\mu$ M. This high degree of selectivity makes **PF-06795071** a valuable tool for the specific interrogation of MAGL activity in complex biological systems.

## Data Presentation: Selectivity Profile of PF-06795071



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The following table summarizes the inhibitory activity of **PF-06795071** against a panel of human serine hydrolases. The data is presented as the percentage of inhibition observed at a 10  $\mu$ M concentration of **PF-06795071**.

Serine Hydrolase Target	% Inhibition at 10 μM
MAGL (Monoacylglycerol Lipase)	>99%
FAAH (Fatty Acid Amide Hydrolase)	<10%
ABHD6 (α/β-Hydrolase Domain Containing 6)	<10%
ABHD12 ( $\alpha/\beta$ -Hydrolase Domain Containing 12)	<10%
CES1 (Carboxylesterase 1)	80%
CES2 (Carboxylesterase 2)	<10%
PLA2G7 (Phospholipase A2 Group VII)	<10%
PREP (Prolyl Endopeptidase)	<10%
FAP (Fibroblast Activation Protein)	<10%
DPP4 (Dipeptidyl Peptidase-4)	<10%
PRCP (Prolylcarboxypeptidase)	<10%
Thrombin	<10%
Chymotrypsin	<10%
Trypsin	<10%
Elastase (human neutrophil)	<10%

#### **Experimental Protocols**

The selectivity of **PF-06795071** was determined using a competitive activity-based protein profiling (ABPP) platform. This methodology allows for the direct assessment of an inhibitor's ability to engage its target in a complex proteome.

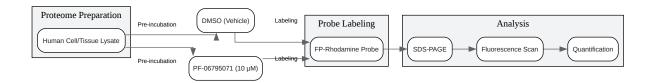
Competitive Activity-Based Protein Profiling (ABPP) Protocol:



- Proteome Preparation: Human cell or tissue lysates were prepared to serve as the source of active serine hydrolases. Protein concentration was normalized across all samples.
- Inhibitor Incubation: Proteome samples were pre-incubated with either DMSO (vehicle control) or a 10 μM final concentration of **PF-06795071** for 30 minutes at 37 °C.
- Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, fluorophosphonate-rhodamine (FP-Rh), was added to each sample at a final concentration of 1 μM and incubated for 30 minutes at 37 °C. This probe covalently labels the active site serine of active hydrolases.
- SDS-PAGE and Fluorescence Scanning: The labeled proteomes were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the activity of the serine hydrolases.
- Data Analysis: The fluorescence intensity of each band corresponding to a specific serine hydrolase was quantified. The percentage of inhibition was calculated by comparing the intensity of the bands in the PF-06795071-treated samples to the DMSO-treated control samples.

#### **Mandatory Visualization**

The following diagram illustrates the workflow of the competitive activity-based protein profiling experiment used to determine the selectivity of **PF-06795071**.

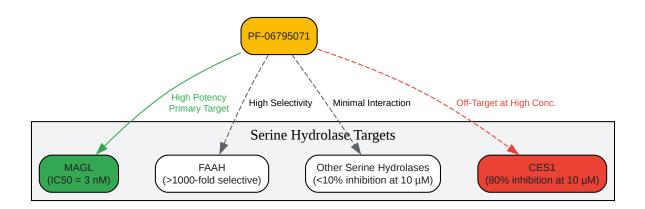


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Caption: Competitive ABPP workflow for inhibitor selectivity profiling.



The following diagram illustrates the logical relationship of **PF-06795071**'s selectivity, highlighting its high potency for its primary target, MAGL, in contrast to its minimal interaction with other serine hydrolases, with the exception of CES1 at a significantly higher concentration.



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Caption: PF-06795071 selectivity profile overview.

 To cite this document: BenchChem. [PF-06795071: A Comparative Analysis of its Selectivity Profile Against Other Serine Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423201#pf-06795071-selectivity-profile-versus-other-serine-hydrolases]

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